molecular formula C22H28FN3O11 B13146418 [(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate

[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate

Cat. No.: B13146418
M. Wt: 529.5 g/mol
InChI Key: YPKXEQFTEJDKCU-GRDQXKNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple acetoxy and methyloxolan groups, as well as a fluoro-oxopyrimidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, acetylation, and the introduction of the fluoro-oxopyrimidinyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds.

Scientific Research Applications

[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The fluoro-oxopyrimidinyl group is known to interact with nucleic acids, potentially inhibiting viral replication or inducing apoptosis in cancer cells. The acetoxy groups may enhance the compound’s solubility and facilitate its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4R,5R)-2-(acetyloxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate]
  • [(2R,3R,4R,5R)-2-(acetyloxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate]

Uniqueness

[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate is unique due to the presence of the fluoro-oxopyrimidinyl group, which imparts distinct biological activities. Its multiple acetoxy groups also enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H28FN3O11

Molecular Weight

529.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate

InChI

InChI=1S/C22H28FN3O11/c1-8-15(34-10(3)27)17(36-12(5)29)20(32-8)24-19-14(23)7-26(22(31)25-19)21-18(37-13(6)30)16(9(2)33-21)35-11(4)28/h7-9,15-18,20-21H,1-6H3,(H,24,25,31)/t8-,9-,15-,16-,17-,18-,20-,21-/m1/s1

InChI Key

YPKXEQFTEJDKCU-GRDQXKNFSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)NC2=NC(=O)N(C=C2F)[C@H]3[C@@H]([C@@H]([C@H](O3)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(O1)NC2=NC(=O)N(C=C2F)C3C(C(C(O3)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.